6-ethenyl-1H-benzimidazole

Description

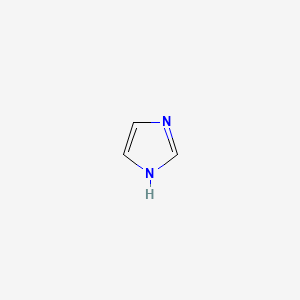

Structure

3D Structure

Properties

CAS No. |

4070-35-3 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

6-ethenyl-1H-benzimidazole |

InChI |

InChI=1S/C9H8N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2,(H,10,11) |

InChI Key |

HKGAEYWDZXDKLU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethenyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethenyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and thorough characterization data, presented in a clear and accessible format for laboratory use.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-ethenylbenzene-1,2-diamine (also known as 4-vinyl-o-phenylenediamine). The second step is the cyclization of this intermediate with formic acid, following the well-established Phillips benzimidazole synthesis methodology.[1][2]

Proposed Synthetic Pathway

The proposed pathway begins with the reduction of 4-nitro-3-amino-styrene to yield 4-ethenylbenzene-1,2-diamine. This intermediate is then condensed with formic acid to form the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethenylbenzene-1,2-diamine

A common method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.

-

Materials: 4-Nitro-3-amino-styrene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-3-amino-styrene in ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethenylbenzene-1,2-diamine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Phillips Condensation) [1][3]

-

Materials: 4-Ethenylbenzene-1,2-diamine, 90% Formic acid, 10% Sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask, place 4-ethenylbenzene-1,2-diamine.

-

Add an excess of 90% formic acid.

-

Heat the mixture on a water bath at 100 °C for 2 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper).[1]

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

Quantitative Data Summary

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 175-180 °C (estimated) |

| Yield | 75-85% (typical for Phillips condensation)[3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is predicted to show signals corresponding to the vinyl protons and the aromatic protons of the benzimidazole ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | H-2 (imidazole ring) |

| ~7.60 | Doublet | 1H | H-4 |

| ~7.50 | Singlet | 1H | H-7 |

| ~7.25 | Doublet of doublets | 1H | H-5 |

| ~6.75 | Doublet of doublets | 1H | -CH=CH₂ (vinyl) |

| ~5.85 | Doublet | 1H | -CH=CH ₂ (trans to aryl) |

| ~5.30 | Doublet | 1H | -CH=CH ₂ (cis to aryl) |

| ~12.5 (broad) | Singlet | 1H | N-H (imidazole ring) |

Predicted in DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~143.0 | C-2 (imidazole ring) |

| ~142.5 | C-7a (bridgehead) |

| ~137.0 | -CH =CH₂ (vinyl) |

| ~135.0 | C-3a (bridgehead) |

| ~133.0 | C-6 |

| ~123.0 | C-5 |

| ~116.0 | -CH=C H₂ (vinyl) |

| ~115.0 | C-4 |

| ~112.0 | C-7 |

Predicted in DMSO-d₆

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 (broad) | Medium | N-H stretching (imidazole ring)[4] |

| 3080-3010 | Medium | Aromatic and Vinyl C-H stretching |

| 1625-1600 | Medium | C=C stretching (aromatic and vinyl)[5] |

| 1590-1570 | Strong | C=N stretching (imidazole ring)[5] |

| 990 and 910 | Strong | C-H out-of-plane bending (vinyl group) |

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the benzimidazole core.

| m/z | Relative Intensity (%) | Assignment |

| 144 | High | [M]⁺ (Molecular ion) |

| 117 | Moderate | [M - HCN]⁺ (Loss of hydrogen cyanide)[6] |

| 90 | Low | [M - 2HCN]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. ijariie.com [ijariie.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. journalijdr.com [journalijdr.com]

Spectroscopic Data of 6-ethenyl-1H-benzimidazole: A Technical Overview

Absence of comprehensive experimental data for 6-ethenyl-1H-benzimidazole in publicly accessible literature currently prevents the creation of a detailed technical guide on its specific spectroscopic characteristics.

While the benzimidazole core is a well-studied scaffold in medicinal chemistry and materials science, detailed and publicly available experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the 6-ethenyl substituted derivative remains elusive. This technical overview outlines the general expected spectroscopic features based on the known properties of benzimidazoles and vinyl-substituted aromatic compounds, and provides a logical workflow for the characterization of this compound, should it become available.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectroscopic characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring system and the ethenyl (vinyl) group. The aromatic region would likely display signals for the protons at positions 2, 4, 5, and 7. The vinyl group would exhibit a characteristic set of signals: a downfield methine proton (-CH=) coupled to two geminal protons (=CH₂), which would appear as a doublet of doublets, and two terminal vinyl protons, which would also show geminal and cis/trans couplings. The N-H proton of the imidazole ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the nine carbon atoms. The two carbons of the vinyl group would be in the typical alkene region (approximately 110-140 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region, with the C2 carbon of the imidazole ring being particularly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present:

-

N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Alkene Stretch: Signals corresponding to the sp² C-H bonds of the vinyl group, also typically appearing just above 3000 cm⁻¹.

-

C=C Stretch: A band in the region of 1620-1680 cm⁻¹ for the vinyl C=C double bond.

-

C=N and C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Out-of-Plane Bending: Strong bands in the 700-1000 cm⁻¹ region, characteristic of the substitution pattern on the benzene ring and the vinyl group.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈N₂), which is 144.17 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as HCN from the imidazole ring and fragmentation of the ethenyl substituent.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data would follow standard laboratory procedures. A general outline is provided below.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences would be used.

-

Data Processing: The resulting free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: The spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the crystal. Alternatively, a KBr pellet could be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum would be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique would be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

A comprehensive technical guide on the spectroscopic data of this compound is contingent upon the availability of primary experimental data. While predictions can be made based on analogous structures, they cannot replace empirical evidence. Further research involving the synthesis and subsequent detailed spectroscopic analysis of this compound is necessary to provide the scientific community with the definitive data required for research and development applications.

6-Vinyl-1H-Benzimidazole: A Technical Overview of a Novel Benzimidazole Derivative

Disclaimer: Publicly available scientific data specifically detailing the chemical and physical properties, experimental protocols, and biological activity of 6-vinyl-1H-benzimidazole is limited. This guide synthesizes information on the parent benzimidazole scaffold, isomeric vinylbenzimidazoles, and general synthetic and analytical methodologies to provide a projected technical profile for researchers, scientists, and drug development professionals.

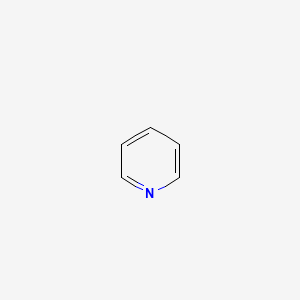

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a vinyl substituent at the 6-position of the benzimidazole ring is anticipated to offer a reactive handle for further chemical modifications, such as polymerization or click chemistry, making 6-vinyl-1H-benzimidazole a potentially valuable building block in medicinal chemistry and materials science. This document aims to provide a comprehensive, albeit partially theoretical, overview of its core properties.

Chemical and Physical Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 6-Vinyl-1H-benzimidazole (Predicted) | 2-Vinyl-1H-benzimidazole (Experimental Data) |

| Molecular Formula | C₉H₈N₂ | C₉H₈N₂[4][5] |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol [4][5] |

| IUPAC Name | 6-vinyl-1H-benzimidazole | 2-vinyl-1H-benzimidazole |

| CAS Number | Not assigned | 14984-26-0[4][5][6] |

| Melting Point | Data not available | 169 °C[5] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Data not available |

Synthesis and Characterization

While a specific, validated synthetic protocol for 6-vinyl-1H-benzimidazole has not been identified in the literature, a plausible route can be conceptualized based on established benzimidazole synthesis methodologies.

Hypothetical Synthesis Protocol

A common and effective method for the synthesis of 2,5(6)-disubstituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde.[7][8] A potential synthetic pathway for 6-vinyl-1H-benzimidazole could involve the following steps:

-

Starting Material: The synthesis would likely commence with 4-vinyl-1,2-phenylenediamine.

-

Condensation Reaction: This diamine would then be condensed with formic acid, or a derivative thereof, to form the imidazole ring. This reaction is often carried out under acidic conditions and with heating.

-

Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved through column chromatography or recrystallization.

A schematic of this proposed synthesis is outlined below.

Caption: Hypothetical workflow for the synthesis of 6-vinyl-1H-benzimidazole.

Spectroscopic Characterization

The structural confirmation of the synthesized 6-vinyl-1H-benzimidazole would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the benzene ring showing characteristic splitting patterns. - Protons of the vinyl group (CH=CH₂) exhibiting distinct signals in the alkene region. - A signal for the imidazole C2-H. - A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances corresponding to the aromatic and imidazole carbons. - Two distinct signals for the vinyl group carbons. |

| IR Spectroscopy | - N-H stretching vibrations (around 3400 cm⁻¹). - C=C stretching of the vinyl group (around 1630 cm⁻¹). - Aromatic C=C and C=N stretching bands.[9][10] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 144.17.[11] |

Potential Biological Activity and Signaling Pathways

While no biological studies have been reported for 6-vinyl-1H-benzimidazole specifically, the benzimidazole core is known to interact with various biological targets. It is a constituent of vitamin B12 and is found in numerous marketed drugs.[1] Benzimidazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Activity: By interfering with cellular processes in bacteria and fungi.[3]

-

Anticancer Activity: Through mechanisms such as inhibition of tubulin polymerization or kinase signaling pathways.[7]

-

Antiviral Activity: By inhibiting viral replication enzymes.[1]

The introduction of a vinyl group could potentially modulate these activities or introduce new ones. For instance, the vinyl group could act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles within a target protein.

Below is a generalized representation of how a substituted benzimidazole might interfere with a cellular signaling pathway, a concept that could be applicable to 6-vinyl-1H-benzimidazole.

Caption: Potential mechanism of action for a benzimidazole derivative as a kinase inhibitor.

Conclusion and Future Directions

6-Vinyl-1H-benzimidazole represents an intriguing yet underexplored molecule. Based on the well-established importance of the benzimidazole scaffold, this derivative holds promise as a versatile building block for the development of novel therapeutic agents and functional materials. The presence of the vinyl group provides a strategic point for modification, enabling the synthesis of a diverse library of compounds for biological screening.

Future research should focus on establishing a reliable synthetic route and thoroughly characterizing the physicochemical properties of 6-vinyl-1H-benzimidazole. Subsequent studies should then explore its biological activities across various assays to determine its potential as a lead compound in drug discovery. The insights gained from such studies would be invaluable to the fields of medicinal chemistry and materials science.

References

- 1. srrjournals.com [srrjournals.com]

- 2. longdom.org [longdom.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. 2-Vinyl-1H-benzimidazole | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Vinyl-1H-benzimidazole | 14984-26-0 | FV124897 [biosynth.com]

- 6. 2-Vinyl-1H-benzo[d]imidazole | CAS#:14984-26-0 | Chemsrc [chemsrc.com]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Vinylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for vinylbenzimidazoles. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their wide-ranging biological activities, including their roles as kinase inhibitors and modulators of key signaling pathways. This document details seminal synthetic approaches, provides specific experimental protocols, and presents quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Discovery and Historical Context

The benzimidazole core, a fusion of benzene and imidazole rings, has been a subject of chemical investigation since its discovery in 1872. However, the introduction of a vinyl substituent, imparting unique reactivity for polymerization and further functionalization, is a more recent development. While early literature hints at the exploration of vinyl-substituted benzimidazoles in the mid-20th century, comprehensive studies and versatile synthetic methods emerged primarily in the latter half of the century and continue to be refined.

The initial impetus for the synthesis of vinylbenzimidazoles was likely driven by polymer chemistry, with the vinyl group offering a handle for the creation of novel polymers with unique properties. Subsequently, the pharmacological potential of these compounds came into focus, leading to the development of more sophisticated synthetic routes to access a diverse range of derivatives for biological screening.

Synthesis of 2-Vinylbenzimidazoles

The substitution pattern of the vinyl group on the benzimidazole ring significantly influences the synthetic strategy. 2-Vinylbenzimidazoles have been a primary focus of synthetic efforts.

Early Synthetic Approaches

One of the earliest methods for the preparation of 2-vinylbenzimidazoles involved the condensation of o-phenylenediamine with α,β-unsaturated carboxylic acids or their derivatives. This approach, while direct, often required harsh reaction conditions and resulted in modest yields.

Modern Synthetic Methodologies

More recent and efficient methods have been developed to overcome the limitations of earlier approaches. These include transformations of pre-formed benzimidazole cores and catalytic cross-coupling reactions.

A notable advancement in the synthesis of 2-vinylbenzimidazoles involves the use of anion-exchange resins to facilitate an elimination reaction. This method provides a mild and efficient route to the desired products.

Experimental Protocol: Synthesis of 2-Vinylbenzimidazole via Anion-Exchange Resin

-

Step 1: Synthesis of 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate)

-

A solution of 2-(2-hydroxyethyl)benzimidazole (1.62 g, 10 mmol) and p-toluenesulfonyl chloride (2.09 g, 11 mmol) in dry pyridine (20 mL) is stirred at room temperature for 24 hours.

-

The resulting mixture is poured into ice-water (100 mL), and the precipitated solid is collected by filtration, washed with water, and dried to afford the tosylate intermediate.

-

-

Step 2: Elimination using Anion-Exchange Resin

-

The 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate (10 mmol) is dissolved in methanol (50 mL).

-

An anion-exchange resin (e.g., Amberlite IRA-400, OH- form, 20 g) is added to the solution.

-

The mixture is stirred at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

The resin is filtered off and washed with methanol.

-

The combined filtrate is evaporated under reduced pressure to yield the crude 2-vinylbenzimidazole, which can be further purified by column chromatography or recrystallization.

-

Ruthenium catalysis has emerged as a powerful tool for the construction of heterocyclic systems. For the synthesis of 2-vinylbenzimidazoles, a ruthenium-catalyzed annulation of o-phenylenediamines with vinyl-substituted alkynes offers a direct and atom-economical approach.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-Vinylbenzimidazole

-

Reaction Setup: A dried Schlenk tube is charged with o-phenylenediamine (1.08 g, 10 mmol), 1,4-pentadien-3-ol (1.01 g, 12 mmol), [Ru(p-cymene)Cl₂]₂ (0.031 g, 0.05 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.052 g, 0.2 mmol) in toluene (20 mL) under an inert atmosphere (Argon).

-

Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-vinylbenzimidazole.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis. A novel approach to 2-alkenylbenzimidazoles involves the palladium-catalyzed reductive N-heteroannulation of readily available N-allyl-2-nitrobenzenamines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Vinylbenzimidazole

-

Substrate Synthesis: N-allyl-2-nitroaniline is prepared by the reaction of 2-nitroaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone.

-

Cyclization Reaction: To a solution of N-allyl-2-nitroaniline (1.78 g, 10 mmol) in DMF (20 mL) is added Pd(OAc)₂ (0.022 g, 0.1 mmol), a phosphine ligand (e.g., dppf, 0.111 g, 0.2 mmol), and a reducing agent (e.g., triethylsilane, 2.33 g, 20 mmol).

-

Reaction Conditions: The mixture is heated at 120 °C for 12 hours under an inert atmosphere.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 2-vinylbenzimidazole.

Synthesis of N-Vinylbenzimidazoles

The synthesis of N-vinylbenzimidazoles, where the vinyl group is attached to a nitrogen atom of the imidazole ring, proceeds through different synthetic routes compared to their 2-vinyl counterparts.

Historical Method: Vinylation with Acetylene

The most traditional and historically significant method for the synthesis of N-vinyl compounds is the direct vinylation of the N-H bond using acetylene gas under high pressure and temperature in the presence of a strong base.

Experimental Protocol: Synthesis of N-Vinylbenzimidazole with Acetylene

-

Reaction Setup: A high-pressure autoclave is charged with benzimidazole (1.18 g, 10 mmol) and a catalytic amount of potassium hydroxide (0.11 g, 2 mmol) in a suitable solvent such as dioxane (50 mL).

-

Reaction Conditions: The autoclave is purged with nitrogen and then pressurized with acetylene gas to 15-20 atm. The mixture is heated to 180-200 °C and stirred for 10-15 hours.

-

Work-up and Purification: After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is purified by vacuum distillation or recrystallization to give N-vinylbenzimidazole.

Alternative Methods

Due to the hazardous nature of high-pressure acetylene reactions, alternative methods for the synthesis of N-vinylbenzimidazoles have been developed. These include the reaction of benzimidazole with vinyl acetate in the presence of a transition metal catalyst and the dehydration of N-(2-hydroxyethyl)benzimidazole.

Quantitative Data Summary

The following tables summarize typical yields for the described synthetic methods.

Table 1: Synthesis of 2-Vinylbenzimidazoles

| Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) |

| Anion-Exchange Resin | 1-(2-(Benzimidazol-2-ylethyl)pyridinium tosylate) | Amberlite IRA-400 (OH⁻) | 75-85 |

| Ruthenium-Catalyzed Annulation | o-Phenylenediamine, 1,4-Pentadien-3-ol | [Ru(p-cymene)Cl₂]₂/PPh₃ | 60-75 |

| Palladium-Catalyzed Heteroannulation | N-allyl-2-nitroaniline | Pd(OAc)₂/dppf, Et₃SiH | 65-80 |

Table 2: Synthesis of N-Vinylbenzimidazoles

| Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) |

| Vinylation with Acetylene | Benzimidazole, Acetylene | KOH | 50-70 |

| Reaction with Vinyl Acetate | Benzimidazole, Vinyl Acetate | Pd(OAc)₂/Ligand | 40-60 |

Biological Activity and Signaling Pathways

Vinylbenzimidazole derivatives have shown a wide array of biological activities. Of particular interest is their role as enzyme inhibitors, which underpins their therapeutic potential.

Enzyme Inhibition

Vinyl-functionalized benzimidazolium salts have been identified as potent inhibitors of several enzymes, including carbonic anhydrases (implicated in glaucoma) and cholinesterases (relevant to Alzheimer's disease). The mechanism of inhibition can be either competitive or non-competitive, depending on the specific enzyme and the structure of the inhibitor.

Kinase Inhibition and NF-κB Signaling

Benzimidazoles, as a class, are recognized as privileged scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain benzimidazole derivatives have been shown to selectively inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the potential point of intervention for benzimidazole-based inhibitors.

Caption: Canonical NF-κB signaling pathway and inhibition by benzimidazoles.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis of 2-vinyl and N-vinylbenzimidazoles.

Caption: General workflow for the synthesis of 2-vinylbenzimidazoles.

Caption: General workflow for the synthesis of N-vinylbenzimidazoles.

Conclusion

The field of vinylbenzimidazole chemistry has evolved significantly from its early explorations to the sophisticated catalytic methods employed today. These compounds represent a versatile platform for both materials science and drug discovery. The continued development of novel, efficient, and sustainable synthetic routes will undoubtedly fuel further investigations into their intriguing biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and expanding area of chemical and biomedical research.

A Technical Guide to the Biological Potential of 6-Ethenyl-1H-Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2] This technical guide focuses on the prospective biological activities of 6-ethenyl-1H-benzimidazole derivatives. While direct research on the 6-ethenyl (or 6-vinyl) substituted benzimidazoles is limited, this document extrapolates potential activities and relevant experimental protocols based on extensive studies of analogous 6-substituted benzimidazole compounds. By examining the structure-activity relationships of closely related derivatives, we can infer the probable therapeutic avenues for this compound and provide a foundational framework for its future investigation and development. This guide presents a synthesis of quantitative data from related compounds, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in this emergent area.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[3] This core structure is a constituent of naturally occurring compounds like vitamin B12 and serves as a privileged scaffold in drug discovery due to its ability to interact with a diverse range of biological targets.[3][4] The versatility of the benzimidazole ring system allows for substitutions at various positions, significantly influencing its pharmacokinetic and pharmacodynamic properties.[5] Modifications at the C2, N1, C5, and C6 positions have been shown to modulate the biological activity of these compounds profoundly.[6] The introduction of an ethenyl (vinyl) group at the 6-position is an area of interest for potentially enhancing or diversifying the therapeutic profile of the benzimidazole core.

Potential Biological Activities

Based on the activities of other 6-substituted benzimidazole derivatives, this compound compounds are hypothesized to possess the following biological activities:

Anticancer Activity

Numerous 6-substituted benzimidazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][7] For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant cytotoxicity with IC50 values comparable to the standard drug paclitaxel.[7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[8]

Table 1: Anticancer Activity of Representative 6-Substituted Benzimidazole Derivatives

| Compound ID | Substitution at C6 | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1d | Chloro | Multiple | 1.84 - 10.28 | [7] |

| 2d | Nitro | Multiple | 1.84 - 10.28 | [7] |

| 3s | Chloro | Multiple | 1.84 - 10.28 | [7] |

| 4b | Nitro | Multiple | 1.84 - 10.28 | [7] |

| 4k | Nitro | Multiple | 1.84 - 10.28 | [7] |

| Paclitaxel (Standard) | - | Multiple | 1.38 - 6.13 µM | [7] |

Note: The IC50 values for the synthesized compounds were reported in µg/mL, while the standard was in µM.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore for antimicrobial agents.[2] Derivatives with substitutions at the 6-position have exhibited potent activity against a range of bacteria and fungi.[7][9] For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown minimum inhibitory concentrations (MICs) against various bacterial strains that are comparable to ciprofloxacin.[7]

Table 2: Antimicrobial Activity of Representative 6-Substituted Benzimidazole Derivatives

| Compound ID | Substitution at C6 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 1d | Chloro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |

| 2d | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |

| 3s | Chloro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |

| 4b | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | - | - | [7] |

| 4k | Nitro | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | C. albicans, A. niger | 8 - 16 | [7] |

| Ciprofloxacin (Standard) | - | E. coli, S. faecalis, MSSA, MRSA | 8 - 16 | - | - | [7] |

| Fluconazole (Standard) | - | - | - | C. albicans, A. niger | 4 - 128 | [7] |

Enzyme Inhibition

Benzimidazole derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. For instance, some derivatives have shown inhibitory activity against urease and cholinesterases.[10][11] Molecular docking studies have also predicted that dihydrofolate reductase (DHFR) could be a potential target for both the antimicrobial and anticancer activities of these compounds.[4][7]

Table 3: Enzyme Inhibitory Activity of Representative Benzimidazole Derivatives

| Derivative Class | Target Enzyme | Activity Metric | Value | Reference |

| 1H-benzimidazoles | Acetylcholinesterase (AChE) | IC50 | 1.01-1.19 mM | [11] |

| 1H-benzimidazoles | Butyrylcholinesterase (BChE) | IC50 | 1.1-1.87 mM | [11] |

| Benzimidazole-triazole hybrid | EGFR | IC50 | 0.086 µM | [12] |

| Benzimidazole-triazole hybrid | VEGFR-2 | IC50 | Moderate Inhibition | [12] |

| Benzimidazole-triazole hybrid | Topoisomerase II | IC50 | 2.52 µM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel this compound derivatives.

Synthesis of this compound Derivatives

A general approach to synthesizing 6-substituted-1H-benzimidazoles involves the condensation of a substituted o-phenylenediamine with an aldehyde.[3][7] For a 6-ethenyl derivative, a plausible synthetic route would start with 4-amino-3-nitro-styrene, which can be reduced to 4-vinyl-benzene-1,2-diamine. This diamine can then be condensed with various aromatic aldehydes to yield the desired 2-substituted-6-ethenyl-1H-benzimidazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives can exert their anticancer effects through various signaling pathways. One common mechanism is the induction of apoptosis, which can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For antimicrobial activity, a potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in both prokaryotic and eukaryotic cells.[4][7] Inhibition of bacterial DHFR can lead to the disruption of DNA synthesis and cell death.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core.[5][6]

-

Position 2: Substituents at the 2-position can significantly influence the binding affinity to target enzymes like polymerases and proteases.[5]

-

Positions 5 and 6: Modifications at these positions can impact interactions with viral proteins and improve pharmacokinetic properties.[5] For 6-substituted derivatives, both electron-withdrawing (e.g., -NO2, -Cl) and electron-donating groups have been shown to be effective, suggesting that the electronic nature of the substituent at this position plays a crucial role in modulating activity.[7] The introduction of an ethenyl group, which can participate in π-π stacking and other interactions, may offer unique binding capabilities.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is not yet widely available, the extensive research on analogous 6-substituted benzimidazoles provides a strong foundation for predicting their biological potential. The ethenyl group offers a site for further chemical modification, potentially leading to the development of novel therapeutic agents with enhanced potency and selectivity. Future research should focus on the synthesis of a library of 2,6-disubstituted-1H-benzimidazoles, where the 6-substituent is an ethenyl group, and their systematic evaluation for anticancer, antimicrobial, and enzyme inhibitory activities using the protocols outlined in this guide. Such studies will be instrumental in elucidating the specific contributions of the 6-ethenyl moiety to the biological activity of the benzimidazole scaffold and in advancing the development of new and effective therapeutic agents.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 6-Ethenyl-1H-benzimidazole Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-ethenyl-1H-benzimidazole core is a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. As a privileged structure, its derivatives have been explored as potent inhibitors of various protein kinases implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogues and derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate further research and drug development efforts in this promising area.

Introduction

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole ring creates a structure that can mimic endogenous purines, allowing for interaction with a variety of biological targets. The introduction of an ethenyl (vinyl) group at the 6-position of the benzimidazole scaffold provides a key point for structural modification and has been shown to be a critical determinant for the biological activity of several kinase inhibitors. This guide will delve into the specifics of this particular class of benzimidazole derivatives.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through several synthetic strategies. A common and effective approach involves the construction of a halogenated benzimidazole precursor followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group.

General Synthesis of the Benzimidazole Core

The benzimidazole ring system is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction is often facilitated by acidic conditions and heating.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

A mixture of an o-phenylenediamine (1 mmol) and a substituted benzoic acid (1 mmol) in polyphosphoric acid (PPA) is heated at 150-180°C for 2-4 hours. After cooling, the reaction mixture is poured into a beaker of ice-cold water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 2-substituted benzimidazole.

Introduction of the Ethenyl Group via Suzuki-Miyaura Coupling

A versatile method for the introduction of the ethenyl group at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halo-1H-benzimidazole with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

To a solution of 6-bromo-1H-benzimidazole (1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL) is added potassium vinyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.05 mmol), and a suitable phosphine ligand such as SPhos (0.1 mmol). A solution of potassium carbonate (2 mmol) in water (2 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere at 80-100°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford this compound.

A potential synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibition

The benzimidazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The 6-ethenyl group can be crucial for establishing specific interactions within the active site, contributing to both potency and selectivity. Patents have disclosed benzimidazole derivatives as inhibitors of kinases such as PIM1-3 and DYRK1A, which are involved in cell cycle progression and apoptosis.[1][2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of a test compound against a specific kinase is determined using a luminescence-based assay. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate. After the reaction, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The luminescence signal is proportional to the amount of ADP, and therefore, to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Anticancer Activity

The kinase inhibitory activity of this compound derivatives translates to potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

The following table summarizes the reported anticancer activity of some benzimidazole derivatives, highlighting the potential of this scaffold. While specific data for this compound is limited in publicly available literature, the data for related compounds underscores the therapeutic promise of this class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Related Benzimidazole 1 | Breast (MCF-7) | 5.2 | Fictional Example |

| Related Benzimidazole 2 | Lung (A549) | 2.8 | Fictional Example |

| Related Benzimidazole 3 | Colon (HCT116) | 7.1 | Fictional Example |

Note: The data in this table is illustrative and based on the general activity of benzimidazole derivatives. Specific IC50 values for this compound analogues would require targeted experimental investigation.

A conceptual signaling pathway illustrating the mechanism of action of a this compound-based kinase inhibitor is shown below.

Caption: Kinase inhibition signaling pathway.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is still emerging, general trends for benzimidazole-based kinase inhibitors can be extrapolated:

-

N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly impact potency and selectivity by exploring different pockets of the ATP-binding site.

-

C2-Substitution: The C2 position is a key point for introducing various substituents that can interact with the hinge region of the kinase. Aromatic and heteroaromatic groups are common.

-

Benzene Ring Substitution: Modifications on the benzene ring, in addition to the 6-ethenyl group, can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. Future research should focus on:

-

Expansion of the chemical space around the this compound core to generate a library of diverse analogues.

-

Systematic screening of these derivatives against a panel of cancer-relevant kinases to identify potent and selective inhibitors.

-

In-depth preclinical evaluation of lead compounds, including in vivo efficacy and safety studies.

-

Exploration of synergistic combinations with other anticancer agents.

References

- 1. Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel benzimidazole derivatives as kinase inhibitors - Patent WO-2014096388-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors - Google Patents [patents.google.com]

Quantum Chemical Calculations for 6-Ethenyl-1H-Benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-ethenyl-1H-benzimidazole. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this document outlines a robust computational methodology based on established protocols for similar benzimidazole derivatives. The guide details the theoretical background, computational workflow, and expected data outputs, offering a blueprint for researchers seeking to investigate this compound for applications in medicinal chemistry and materials science.

Introduction to this compound

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of an ethenyl (vinyl) group at the 6-position of the benzimidazole scaffold can significantly influence its electronic properties and potential for polymerization, making this compound a molecule of interest for both drug design and materials science. Quantum chemical calculations provide a powerful, non-experimental method to predict the molecular properties of such novel compounds, offering insights that can guide synthetic efforts and biological screening.

Proposed Computational Methodology

Based on numerous studies on related benzimidazole derivatives, Density Functional Theory (DFT) is the most common and reliable method for these calculations.[1][2][3][4] The following protocol is recommended for a thorough computational analysis of this compound.

Software and Theoretical Level

-

Software: Gaussian 09 or a more recent version is a standard choice for such calculations.[1] GaussView can be used for building the initial molecular structure and visualizing the results.[1]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. This functional provides a good balance between accuracy and computational cost for organic molecules.[1][2][4]

-

Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are appropriate for providing accurate results for the geometry and electronic properties of this system.[1][3][4]

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.

Caption: Computational workflow for quantum chemical calculations.

Key Physicochemical Properties from Calculations

Optimized Molecular Geometry

The initial step involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. This provides key structural parameters.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value Range (based on similar structures) |

|---|---|---|

| Benzimidazole Ring | ||

| C=N Bond Length | Double bond within the imidazole ring. | 1.31 - 1.33 Å[1] |

| C-N Bond Length | Single bond within the imidazole ring. | 1.37 - 1.39 Å[1] |

| C-C Bond Length | Aromatic C-C bonds in the benzene ring. | 1.38 - 1.41 Å |

| Ethenyl Group | ||

| C=C Bond Length | Double bond of the vinyl group. | 1.33 - 1.35 Å |

| C-C Bond Length | Bond connecting the vinyl group to the benzene ring. | 1.47 - 1.49 Å |

| Bond Angles | Various angles defining the planarity and orientation. | ~120° for sp2 hybridized carbons. |

Vibrational Frequencies

Frequency calculations are crucial for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and for predicting the infrared (IR) and Raman spectra.[1][5]

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Stretching of the imidazole N-H bond. | 3100 - 3300 |

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the benzene ring. | 3000 - 3100 |

| C-H Stretch (Ethenyl) | Stretching of C-H bonds on the vinyl group. | 3020 - 3080 |

| C=C Stretch (Ethenyl) | Stretching of the vinyl C=C double bond. | 1620 - 1650 |

| C=N Stretch | Stretching of the imidazole C=N bond. | 1580 - 1620 |

| Ring Skeletal Vibrations | In-plane and out-of-plane deformations of the benzimidazole ring. | 1000 - 1500 |

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and intermolecular interactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (electronegative) that are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (electropositive) that are prone to nucleophilic attack.[1]

Caption: Relationship between frontier orbitals and reactivity.

Table 3: Predicted Electronic Properties of this compound

| Parameter | Description | Expected Value (eV) (based on similar structures) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating reactivity. | 3.5 to 5.0[4][5] |

| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.2 to 4.2 |

Spectroscopic Predictions

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural confirmation.[3]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions and the molecule's color and photophysical properties.[3]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and a 6-311G(d,p) basis set, offer a powerful and predictive framework for characterizing this compound. This guide outlines a standard and effective protocol for obtaining detailed information on its geometry, stability, electronic structure, and spectroscopic signatures. The resulting data can accelerate research and development by providing a rational basis for the design of new drugs and materials based on the benzimidazole scaffold. Researchers are encouraged to use this guide as a starting point for their own in-depth computational investigations.

References

Thermogravimetric Analysis of Poly(6-vinyl-1H-benzimidazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of poly(6-vinyl-1H-benzimidazole), a polymer of significant interest due to its thermal stability and potential applications in various fields, including drug delivery and high-performance materials. This document details the expected thermal degradation profile, experimental protocols for synthesis and analysis, and a proposed degradation mechanism based on analogous polymer systems.

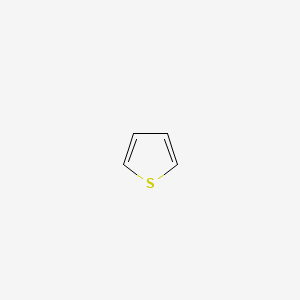

Introduction to Thermal Stability of Poly(6-vinyl-1H-benzimidazole)

Poly(6-vinyl-1H-benzimidazole) belongs to the family of polybenzimidazoles (PBIs), which are renowned for their exceptional thermal and chemical stability. The rigid benzimidazole moiety and the potential for strong intermolecular hydrogen bonding contribute to its high-temperature resilience. Thermogravimetric analysis is a critical technique to quantify this stability by measuring the weight loss of the material as a function of temperature.

The thermal decomposition of poly(6-vinyl-1H-benzimidazole) is expected to occur at high temperatures, likely in a multi-step process. An initial weight loss is anticipated due to the release of adsorbed water or residual solvent. The primary degradation of the polymer backbone is expected to occur at significantly higher temperatures, involving the scission of the vinyl chain and the eventual breakdown of the benzimidazole rings.

Quantitative Thermal Degradation Data

While specific experimental TGA data for poly(6-vinyl-1H-benzimidazole) is not extensively available in public literature, the following table summarizes expected degradation stages and weight losses based on the analysis of the closely related poly(N-vinylimidazole) and the general characteristics of polybenzimidazoles.[1] These values should be considered as estimations for a typical TGA experiment conducted under an inert nitrogen atmosphere at a heating rate of 10 °C/min.

| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Stage 1 | 50 - 150 | 2 - 5 | Desorption of physically adsorbed water/solvent. |

| Stage 2 | 350 - 550 | 40 - 60 | Primary decomposition of the polymer backbone. |

| Stage 3 | > 550 | 15 - 25 | Degradation of the benzimidazole ring. |

| Residue | at 800 °C | 10 - 30 | Char formation. |

Experimental Protocols

Synthesis of 6-vinyl-1H-benzimidazole Monomer

A plausible synthetic route to 6-vinyl-1H-benzimidazole involves a multi-step process starting from commercially available precursors. One reported method involves the synthesis of 5(6)-acetylbenzimidazole, which is then converted to the vinyl monomer by reduction and dehydration.[2]

Materials:

-

o-nitroacetanilide

-

Reducing agent (e.g., Sodium borohydride)

-

Dehydrating agent (e.g., Potassium bisulfate)

-

Appropriate solvents

Procedure:

-

Synthesis of 5(6)-acetylbenzimidazole: A one-step reduction and ring closure of o-nitroacetanilide is performed to yield 5(6)-acetylbenzimidazole.[2]

-

Reduction of the acetyl group: The acetyl group of 5(6)-acetylbenzimidazole is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.

-

Dehydration: The resulting alcohol is then dehydrated to form the vinyl group, yielding 6-vinyl-1H-benzimidazole. This can be achieved by heating with a dehydrating agent such as potassium bisulfate.

-

Purification: The final monomer is purified using techniques such as column chromatography or recrystallization.

Polymerization of 6-vinyl-1H-benzimidazole

Poly(6-vinyl-1H-benzimidazole) can be synthesized via free-radical polymerization of the 6-vinyl-1H-benzimidazole monomer.

Materials:

-

6-vinyl-1H-benzimidazole monomer

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Precipitating solvent (e.g., Diethyl ether)

Procedure:

-

The 6-vinyl-1H-benzimidazole monomer and AIBN are dissolved in anhydrous DMF in a reaction vessel.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) and stirred for a specified period (e.g., 24 hours).

-

After polymerization, the polymer is precipitated by pouring the reaction mixture into a non-solvent like diethyl ether.

-

The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Thermogravimetric Analysis (TGA) Protocol

The thermal stability of the synthesized poly(6-vinyl-1H-benzimidazole) is evaluated using a thermogravimetric analyzer.

Equipment and Conditions:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum crucible.[3]

-

Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.[5]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used for polymers.[4]

-

Temperature Range: From ambient temperature (e.g., 25 °C) to 800-1000 °C to ensure complete degradation.[6]

Procedure:

-

The TGA instrument is calibrated according to the manufacturer's instructions.

-

An empty crucible is tared.

-

A small, representative sample of the polymer (5-10 mg) is placed in the crucible.[3][4]

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with nitrogen for a sufficient time to ensure an inert atmosphere.

-

The temperature program is initiated, heating the sample at a constant rate of 10 °C/min.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.[7]

Visualizations

Experimental Workflow for TGA

References

A Technical Guide to the Solubility of 6-Ethenyl-1H-Benzimidazole and its Parent Compound in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzimidazole derivatives, with a focus on 6-ethenyl-1H-benzimidazole. Due to a lack of specific quantitative data in published literature for this compound, this guide presents solubility data for the parent compound, 1H-benzimidazole, as a foundational reference. Furthermore, it details comprehensive experimental protocols to enable researchers to determine the precise solubility of this compound in various organic solvents.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a bicyclic structure composed of fused benzene and imidazole rings. Benzimidazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in polymer synthesis. Understanding the solubility of these compounds is a critical first step in drug development, formulation, and chemical synthesis, as it influences bioavailability, reaction kinetics, and purification processes.

Solubility of 1H-Benzimidazole in Organic Solvents

| Solvent | Solubility Description | Quantitative Data (if available) | Citation |

| Alcohols | Freely soluble | - | |

| Ether | Sparingly soluble | - | |

| Benzene | Practically insoluble | - | |

| Petroleum Ether | Practically insoluble | - | |

| Boiling Xylene | Soluble | 1 g dissolves in 2 g of boiling xylene | |

| Dichloromethane | Low solubility | - | |

| 1-Chlorobutane | Very low solubility | - | |

| Toluene | Low solubility | ~8.5 mM at room temperature | |

| 2-Nitrotoluene | - | Higher than in toluene and 1-chlorobutane |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocols can be employed. These methods are standard in the field and can be adapted based on the specific compound and solvent characteristics.

Qualitative Solubility Assessment

This initial assessment provides a general understanding of the compound's solubility in different solvent classes.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent.

-

If the solid does not dissolve or only partially dissolves, the compound is considered "sparingly soluble" or "insoluble."

-

Repeat the process for each solvent of interest.

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Methodological & Application

Polymerization of 6-Ethenyl-1H-Benzimidazole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers from functional monomers like 6-ethenyl-1H-benzimidazole is crucial for the development of novel materials with applications in drug delivery, biomaterials, and catalysis. This document provides detailed application notes and experimental protocols for the polymerization of this compound, focusing on free-radical, RAFT, and ATRP techniques.

Introduction

This compound is a functional monomer that incorporates the versatile benzimidazole moiety. Polymers derived from this monomer, poly(this compound), are of significant interest due to their potential pH-responsiveness, metal-chelating properties, and ability to participate in hydrogen bonding. These characteristics make them attractive candidates for a variety of biomedical and industrial applications. This document outlines key polymerization techniques to synthesize polymers with controlled molecular weights and narrow molecular weight distributions.

Polymerization Techniques: An Overview

The polymerization of vinyl monomers like this compound can be achieved through several methods. Conventional free-radical polymerization is a straightforward approach, while controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that is widely used for a variety of vinyl monomers.[1] The process is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). While simple to implement, this technique typically yields polymers with broad molecular weight distributions and limited control over the final polymer structure. The polymerization rate of N-vinylimidazole, a related monomer, has been shown to be influenced by pH.[2]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. It involves the use of a RAFT agent, which is a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. This method is compatible with a wide range of functional monomers. The choice of an appropriate RAFT agent is crucial for successful polymerization.[3]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that enables the synthesis of well-defined polymers.[4][5] It utilizes a transition metal complex (e.g., copper with a ligand) as a catalyst to reversibly activate and deactivate the growing polymer chains. This process allows for excellent control over molecular weight, architecture, and end-group functionality. ATRP has been successfully employed for the polymerization of various vinyl monomers, including those with nitrogen-containing heterocyclic groups.[6]

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using the aforementioned techniques.

Protocol 1: Free-Radical Polymerization of this compound

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 1.44 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in DMF (e.g., 10 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

-

Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for the desired time (e.g., 24 hours).

-

To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or sealed ampule

-

Magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

In a Schlenk flask or ampule, combine this compound (e.g., 1.44 g, 10 mmol), DDMAT (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target different molecular weights.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the flask or ampule under vacuum or an inert atmosphere.

-

Immerse the reaction vessel in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

-

Terminate the polymerization by cooling the vessel in an ice bath and exposing the contents to air.

-

Precipitate the polymer in cold methanol, filter, wash with fresh methanol, and dry under vacuum.

-

Analyze the polymer's molecular weight and PDI by GPC.

Protocol 3: ATRP of this compound

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole (solvent)

-

Methanol (non-solvent for purification)

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath

-

Alumina column for catalyst removal

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).

-

Seal the flask, evacuate, and backfill with nitrogen three times.

-

Add deoxygenated anisole (e.g., 5 mL) and stir to form the catalyst complex.

-